1-Propylcyclobutane-1-carboxylic acid

Description

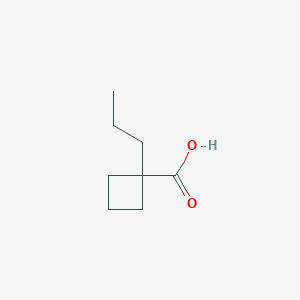

1-Propylcyclobutane-1-carboxylic acid is a cyclobutane-ring-containing carboxylic acid derivative with a propyl substituent at the 1-position. While direct data on this compound is unavailable in the provided evidence, its structure can be inferred from analogs such as 1-Benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂, MW 190.24) . The propyl group (C₃H₇) replaces the benzyl substituent, resulting in a molecular formula of C₈H₁₄O₂ and a theoretical molecular weight of 142.20 g/mol.

Properties

IUPAC Name |

1-propylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-4-8(7(9)10)5-3-6-8/h2-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZNJVUTBREQQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30522366 | |

| Record name | 1-Propylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58148-14-4 | |

| Record name | 1-Propylcyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30522366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propylcyclobutane-1-carboxylic acid can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of cyclobutanone with propylmagnesium bromide, followed by acidic workup to yield the desired carboxylic acid.

Hydrolysis of Nitriles: Another method involves the hydrolysis of 1-propylcyclobutane-1-carbonitrile using acidic or basic conditions to produce the carboxylic acid.

Oxidation of Alcohols: The oxidation of 1-propylcyclobutanol using strong oxidizing agents such as potassium permanganate or chromium trioxide can also yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions or hydrolysis processes, optimized for high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Propylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

Reduction: Reduction of the carboxylic acid group using reducing agents like lithium aluminum hydride can yield the corresponding alcohol.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides).

Major Products:

Oxidation: Carbon dioxide (CO₂) and water (H₂O).

Reduction: 1-Propylcyclobutanol.

Substitution: Esters, amides, and acid chlorides.

Scientific Research Applications

1-Propylcyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cycloalkane derivatives.

Biology: The compound can be used in studies of enzyme-catalyzed reactions involving carboxylic acids.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-propylcyclobutane-1-carboxylic acid depends on its specific application. In general, the carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and interactions with other molecules. The cyclobutane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane-Carboxylic Acid Derivatives

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of 1-Propylcyclobutane-1-carboxylic acid with analogs from the evidence:

Key Observations:

- Substituent Effects: The benzyl group in 1-Benzylcyclobutane-1-carboxylic acid introduces aromaticity, likely reducing solubility in polar solvents compared to the aliphatic propyl group in this compound.

- Reactivity : The tert-butoxy group in 3-(tert-Butoxy)cyclobutane-1-carboxylic acid may confer steric hindrance, altering reaction kinetics compared to smaller substituents like propyl .

- Stability: All cyclobutane derivatives are stable under normal conditions but may decompose under extreme heat or strong oxidizers, releasing carbon oxides .

Biological Activity

1-Propylcyclobutane-1-carboxylic acid (C8H14O2) is an organic compound characterized by a cyclobutane ring substituted with a propyl group and a carboxylic acid functional group. This unique structure imparts distinct steric and electronic properties, making it an interesting candidate for various biological studies and synthetic applications. Despite its potential, the specific biological activity of this compound remains largely unexplored in the literature. This article aims to synthesize available information on its biological activity, potential applications, and related studies.

- Molecular Formula : C8H14O2

- Molecular Weight : 142.20 g/mol

- Functional Groups : Carboxylic acid (-COOH), cyclobutane ring

The biological activity of this compound is hypothesized to arise from its interactions with various biological molecules, particularly due to the presence of the carboxylic acid group. Carboxylic acids are known to participate in various biochemical reactions such as:

- Esterification : Formation of esters with alcohols.

- Amidation : Reaction with amines to form amides.

- Decarboxylation : Removal of the carboxyl group, potentially leading to active derivatives.

These reactions suggest that this compound could serve as a precursor for more complex biologically active compounds.

Biological Activity Studies

Research on the biological activity of this compound is limited; however, several studies have explored its potential applications in organic synthesis and its reactivity:

Reactivity and Interaction Studies

- Nucleophilic and Electrophilic Interactions : Interaction studies have shown that this compound can react with various nucleophiles and electrophiles. This behavior is essential for understanding its role in biological systems and potential pathways it may influence.

- Synthesis of Derivatives : The compound has been utilized as a starting material for synthesizing other biologically relevant molecules, which may exhibit antimicrobial or anti-inflammatory properties.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Case Studies

While direct case studies on this compound are sparse, related research provides insights into its potential roles:

Case Study 1: Synthesis Applications

A study demonstrated that carboxylic acids like this compound can be effectively used in organic synthesis to create complex molecules with desired biological activities. The ability to undergo esterification and amidation reactions allows for the creation of derivatives that may possess unique pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.